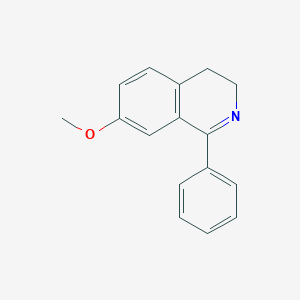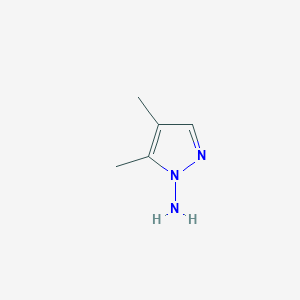
Tert-butyl(dimethyl)((2-methylallyl)oxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl(dimethyl)((2-methylallyl)oxy)silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 2-methylallyloxy group attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(dimethyl)((2-methylallyl)oxy)silane typically involves the reaction of tert-butyl(dimethyl)silanol with 2-methylallyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
tert-Butyl(dimethyl)silanol+2-methylallyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.
化学反应分析
Types of Reactions
Tert-butyl(dimethyl)((2-methylallyl)oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The 2-methylallyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with new functional groups replacing the 2-methylallyloxy group.
科学研究应用
Tert-butyl(dimethyl)((2-methylallyl)oxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and the formation of silyl ethers.
Biology: Employed in the synthesis of bioactive molecules and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
作用机制
The mechanism by which tert-butyl(dimethyl)((2-methylallyl)oxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The tert-butyl and dimethyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
- Tert-butyl(dimethyl)(2-propynyloxy)silane
- Tert-butyl(dimethyl)(1-phenylethenyloxy)silane
- Tert-butyl(dimethyl)(2-methyl-2-[(2S)-2-oxiranyl]propoxy)silane
Uniqueness
Tert-butyl(dimethyl)((2-methylallyl)oxy)silane is unique due to the presence of the 2-methylallyloxy group, which imparts specific reactivity and steric properties. This makes it particularly useful in applications where selective reactions are required, such as in the synthesis of complex organic molecules and materials.
属性
IUPAC Name |
tert-butyl-dimethyl-(2-methylprop-2-enoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22OSi/c1-9(2)8-11-12(6,7)10(3,4)5/h1,8H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWODYFRZGUZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)




![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)







